N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxy group, a prop-2-en-1-yloxy group, and a pyrimidin-2-ylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base such as potassium hydroxide . The reaction is carried out in an ethanolic solution and requires stirring for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- Indole derivatives
- Imidazole containing compounds
Uniqueness
N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C18H20N4O3S/c1-3-10-25-15-7-6-14(11-16(15)24-4-2)12-21-22-17(23)13-26-18-19-8-5-9-20-18/h3,5-9,11-12H,1,4,10,13H2,2H3,(H,22,23)/b21-12+ |
InChI Key |
KUZPYJKJSKULQR-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)OCC=C |
Origin of Product |
United States |
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